Enzymatic Resolution Efficiency: Penicillin G Acylase Delivers >99% ee from Racemic 3-Amino-3-phenyl-1-propanol with >45% Isolated Yield per Enantiomer
The racemic 3-amino-3-phenyl-1-propanol (CAS 14593-04-5) can be enzymatically resolved to yield both (R)- and (S)-enantiomers with an enantiomeric excess (ee) exceeding 99% and isolated yields greater than 45% for each enantiomer, using immobilized penicillin G acylase on an epoxy resin after N-phenylacetyl derivatization [1]. In contrast, the (S)-enantiomer (CAS 82769-76-4) when procured as a single enantiomer from commercial suppliers typically achieves 97.5–98% ee . This means the resolution route from the racemate can actually deliver higher enantiopurity (ee >99% vs. 97.5–98%) than many commercially available pre-resolved enantiomers, while simultaneously providing access to both antipodes from a single procurement.
| Evidence Dimension | Enantiomeric excess after chiral resolution |
|---|---|
| Target Compound Data | Racemic 3-amino-3-phenyl-1-propanol resolved via penicillin G acylase: ee >99% for each enantiomer; >45% isolated yield per enantiomer |
| Comparator Or Baseline | Commercially available (S)-enantiomer (CAS 82769-76-4): ee ≥97.5% min. (Thermo Scientific specification); (R)-enantiomer (CAS 170564-98-4): ee 97.5% min. |
| Quantified Difference | Racemate-derived enantiomers achieve ee >99%, exceeding commercial single-enantiomer specifications by at least 1.5 percentage points in ee |
| Conditions | N-phenylacetyl derivatization followed by penicillin G acylase immobilized on epoxy resin; (S)-amide and (R)-amino alcohol products separated |
Why This Matters
Procurement of the racemic form enables access to both enantiomers at higher enantiopurity than many pre-resolved commercial sources, providing both cost efficiency and superior chiral purity for API synthesis where enantiomeric impurity limits are stringent.
- [1] Fadnavis, N. W., Radhika, K. R., & Devi, A. V. (2006). Preparation of enantiomerically pure (R)- and (S)-3-amino-3-phenyl-1-propanol via resolution with immobilized penicillin G acylase. Tetrahedron: Asymmetry, 17(2), 240–244. View Source
